4-[(4-Chlorobenzyl)thio]-2-(4-methylphenyl)pyrazolo[1,5-a]pyrazine
Description
4-[(4-Chlorobenzyl)thio]-2-(4-methylphenyl)pyrazolo[1,5-a]pyrazine is a heterocyclic compound featuring a pyrazolo[1,5-a]pyrazine core substituted with a 4-chlorobenzylthio group at position 4 and a 4-methylphenyl group at position 2. Its molecular formula is C₂₁H₁₈ClN₃S, with a molecular weight of 379.9 g/mol . The compound’s uniqueness arises from the electronic and steric effects imparted by its substituents:
- 4-Chlorobenzylthio group: Enhances lipophilicity and influences interactions with hydrophobic biological targets.
- 4-Methylphenyl group: Contributes to steric bulk and modulates electron density in the aromatic system.
This compound is part of the pyrazolo[1,5-a]pyrazine class, known for diverse biological activities, including enzyme inhibition and antimicrobial effects .
Properties
IUPAC Name |
4-[(4-chlorophenyl)methylsulfanyl]-2-(4-methylphenyl)pyrazolo[1,5-a]pyrazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClN3S/c1-14-2-6-16(7-3-14)18-12-19-20(22-10-11-24(19)23-18)25-13-15-4-8-17(21)9-5-15/h2-12H,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIICBWRFAMZPAR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN3C=CN=C(C3=C2)SCC4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClN3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of 4-[(4-Chlorobenzyl)thio]-2-(4-methylphenyl)pyrazolo[1,5-a]pyrazine is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in cell cycle regulation, and its inhibition is an appealing target for cancer treatment.
Mode of Action
The compound interacts with CDK2, inhibiting its activity. This interaction results in significant alterations in cell cycle progression.
Biological Activity
4-[(4-Chlorobenzyl)thio]-2-(4-methylphenyl)pyrazolo[1,5-a]pyrazine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and various research findings related to its pharmacological effects.
Chemical Structure and Synthesis
The compound has the following molecular formula: C20H16ClN3S. Its structure features a pyrazolo[1,5-a]pyrazine core with specific substitutions that can influence its biological activity. The synthesis typically involves the formation of the pyrazolo core followed by the introduction of the 4-chlorobenzylthio and 4-methylphenyl groups through nucleophilic substitution and cross-coupling reactions, respectively .
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives of pyrazolo compounds have shown cytotoxic effects against various cancer cell lines, including breast cancer. The mechanism often involves the induction of apoptosis through caspase pathways .
Table 1: Anticancer Activity of Pyrazolo Compounds
| Compound | Cell Line Tested | IC50 (μM) | Mechanism |
|---|---|---|---|
| 3b | MCF-7 | 130.24 | Apoptosis via caspase activation |
| 3a | MDA-MB-231 | 161.38 | Apoptosis via caspase activation |
Antiviral Activity
Another area of interest is the antiviral potential of pyrazolo compounds. Research has shown that certain derivatives can inhibit viral replication in vitro, suggesting a possible application in treating viral infections . The structure-activity relationship (SAR) indicates that modifications at specific positions can enhance antiviral efficacy.
The biological activity of this compound is believed to stem from its interaction with various molecular targets including enzymes and receptors involved in cell signaling pathways. Detailed biochemical studies are necessary to elucidate these pathways further.
Case Studies
Several case studies have been conducted to assess the biological effects of this compound:
- Study on Breast Cancer Cells : A study evaluated the cytotoxicity of several pyrazolo derivatives on MCF-7 and MDA-MB-231 cells, revealing significant apoptosis induction.
- Antiviral Screening : Another investigation focused on the antiviral activity against specific viruses, demonstrating promising results that warrant further exploration.
Comparison with Similar Compounds
Comparison with Similar Compounds
Key Structural and Functional Variations
Pyrazolo[1,5-a]pyrazine derivatives exhibit varied biological and chemical properties based on substituent type, position, and electronic effects. Below is a comparative analysis:
Mechanistic Insights
- Halogen Effects : Chlorine and fluorine substituents enhance lipophilicity and target binding. For example, 4-chlorobenzyl groups improve interactions with hydrophobic enzyme pockets, while fluorinated analogs show higher metabolic stability .
- Substituent Position : Moving the chloro group from the 4- to 3-position on the benzyl ring (e.g., 4-[(3-Chlorobenzyl)thio] analogs) reduces AChE inhibition by ~40%, highlighting positional sensitivity .
- Aromatic Group Variations : Thienyl groups (as in ) increase electron density, enhancing interactions with π-π stacking motifs in enzymes, whereas methylphenyl groups prioritize steric effects .
Research Findings and Data Tables
Table 2: Physicochemical Properties
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
